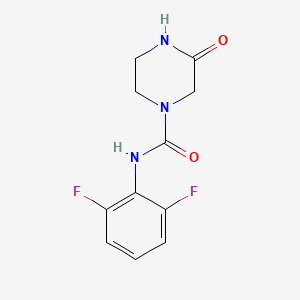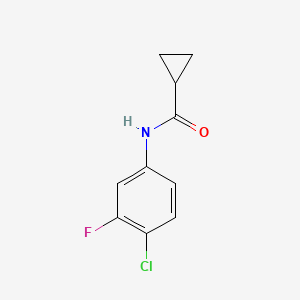![molecular formula C18H22N4O B12239501 2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12239501.png)
2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a pyrimidine core substituted with a cyclopropyl group and a piperazine moiety bearing a methoxyphenyl group. The unique structural features of this compound make it a promising candidate for various pharmacological studies.
Preparation Methods
The synthesis of 2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate the substitution reaction.
Attachment of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, using suitable piperazine derivatives.
Methoxyphenyl substitution:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents include halides, acids, and bases.
Coupling reactions: The methoxyphenyl group can be modified through coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to introduce various substituents.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It has been investigated for its potential as a ligand for various biological targets, including receptors and enzymes.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals, leveraging its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it has been shown to interact with alpha1-adrenergic receptors, which play a role in the regulation of smooth muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used for the treatment of benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to treat hypertension.
The uniqueness of this compound lies in its specific structural features, which confer distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C18H22N4O |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C18H22N4O/c1-23-16-5-3-2-4-15(16)21-10-12-22(13-11-21)17-8-9-19-18(20-17)14-6-7-14/h2-5,8-9,14H,6-7,10-13H2,1H3 |
InChI Key |
MKGJMCREWXNXMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC=C3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]-3-methylpyrimidin-4-one](/img/structure/B12239423.png)
![4-Ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12239433.png)
![3-[1-(Pyrazin-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12239434.png)
![2-({[(3-Hydroxyphenyl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12239441.png)
![3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B12239444.png)
![2-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12239445.png)
![2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B12239458.png)
![2-(2-bromophenyl)-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide](/img/structure/B12239465.png)
![1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine](/img/structure/B12239477.png)

![1-(3-methoxyphenyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B12239480.png)

![N-[(1,4-dioxan-2-yl)methyl]-5-methoxy-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B12239505.png)
